molecular formula C26H52O2 B1235788 3,13,19-Trimethyl-tricosanoic acid

3,13,19-Trimethyl-tricosanoic acid

Cat. No. B1235788
M. Wt: 396.7 g/mol
InChI Key: GDZJBTPONREEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,13,19-trimethyl-tricosanoic acid is a very long-chain fatty acid.

Scientific Research Applications

Application in Synthesis of Alkaloids

A study by Magnus et al. (2002) detailed the synthesis of various Kopsia alkaloids, such as pauciflorine B, lahadinine B, and kopsidasine, using complex chemical reactions. Although 3,13,19-Trimethyl-tricosanoic acid was not directly mentioned, similar compounds and processes were used, hinting at its potential role in alkaloid synthesis (Magnus et al., 2002).

In Archaeological Research

Colombini et al. (2005) employed analytical techniques like GC/MS analysis to study the degradation products of Brassicaceae seed oil in Egyptian ceramic lamps. They identified various hydroxycarboxylic and dicarboxylic acids, including compounds structurally similar to 3,13,19-Trimethyl-tricosanoic acid, suggesting its relevance in archaeological research (Colombini, Modugno, & Ribechini, 2005).

Enhancing Properties of Soy Protein Isolate Films

Kang et al. (2016) investigated the use of tri-functional trimethylolpropane-tris-(2-methyl-1-aziridine) propionate in soy protein isolate (SPI) films. Although not directly mentioning 3,13,19-Trimethyl-tricosanoic acid, the study's focus on modifying SPI films with similar compounds highlights potential applications in enhancing material properties (Kang, Wang, Zhang, Li, & Zhang, 2016).

Metal-Free Synthesis Reactions

Heydari, Khaksar, and Tajbakhsh (2009) explored using trifluoroethanol in one-pot, three-component coupling reactions involving compounds like trimethylsilyl cyanide. The study suggests the feasibility of using similar fatty acids, like 3,13,19-Trimethyl-tricosanoic acid, in metal-free synthesis reactions (Heydari, Khaksar, & Tajbakhsh, 2009).

Electronic Properties Studies

Research by Moore, Kiely, and Reeves (2001) on the electronic properties of trimethylenemethaneiron tricarbonyl provides insights into the behavior of similar compounds. This could indirectly relate to the study of electronic properties of 3,13,19-Trimethyl-tricosanoic acid (Moore, Kiely, & Reeves, 2001).

Enantioseparation of Compounds

Fillet, Fotsing, and Crommen (1998) used sulfobutyl-β-cyclodextrin with trimethyl-β-cyclodextrin for the enantioseparation of compounds. This research could be applicable to the enantioseparation of compounds like 3,13,19-Trimethyl-tricosanoic acid (Fillet, Fotsing, & Crommen, 1998).

Mass Spectrometry in Lipid Analysis

Tulloch (1985) conducted mass spectrometry of trimethylsilyl esters and ethers of deuterated acids and alcohols. This study's methods could be useful for analyzing the mass spectra of 3,13,19-Trimethyl-tricosanoic acid and its derivatives (Tulloch, 1985).

Biodegradable Lubricants

Cavalcante et al. (2014) synthesized esters based on oleic acid for potential use as biolubricants. While the study did not directly utilize 3,13,19-Trimethyl-tricosanoic acid, it suggests its potential application in the creation of environmentally friendly lubricants (Cavalcante et al., 2014).

properties

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

3,13,19-trimethyltricosanoic acid

InChI

InChI=1S/C26H52O2/c1-5-6-17-23(2)19-15-12-16-20-24(3)18-13-10-8-7-9-11-14-21-25(4)22-26(27)28/h23-25H,5-22H2,1-4H3,(H,27,28)

InChI Key

GDZJBTPONREEGO-UHFFFAOYSA-N

SMILES

CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O

Canonical SMILES

CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O

synonyms

phthioic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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